1-(2-Chloroethyl)-4-methylpiperidinium chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 2-chloroethylamine hydrochloride can be prepared from ethanolamine as a raw material, using organic acid as a catalyst, and hydrogen chloride as a chlorination reagent . Another method involves the use of DABCO (1,4-diazabicyclo [2.2.2]octane) in the synthesis of piperazine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported . Chloromethyl methyl ether, a chloroalkyl ether, is used as an alkylating agent in organic synthesis .Scientific Research Applications
Protein and Cell Membrane Iodinations
Protein and cell membrane iodinations have been achieved using a sparingly soluble chloroamide, demonstrating minimal damage to proteins and living cells. This technique presents an alternative to traditional iodination methods, offering potential applications in biological research for labeling and studying protein functions and cell membrane dynamics (Fraker & Speck, 1978).
Alkylating Intermediate Formation
Chemical degradation studies of nitrosoureas have identified the formation of 2-chlorethanol, indicating a 2-chloroethyl alkylating intermediate. This research provides insights into the chemical behavior and potential applications of 1-(2-chloroethyl)-4-methylpiperidinium chloride in synthesizing chemotherapeutic agents or in studying degradation pathways of similar compounds (Reed et al., 1975).
Chlorinated Hydrocarbon Recovery
A new hydrate-based recovery process has been proposed for removing chlorinated hydrocarbons from aqueous solutions. This process utilizes this compound in creating mixed hydrates, offering a potential application in environmental cleanup and recovery of chlorinated solvents (Seo & Lee, 2001).
Ionic Liquids for Clean Technology
Room-temperature chloroaluminate(III) ionic liquids, including those based on chloride ions, have been highlighted for their applications in clean synthesis and catalytic processes. These ionic liquids, such as 1-butylpyridinium chloride-aluminium(III) chloride, offer environmentally friendly alternatives for industrial processes, suggesting a broader application of chloride-based ionic liquids in green chemistry (Seddon, 1997).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-4-methylpiperidinium chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, which catalyzes the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes . The nature of these interactions often involves alkylation, where the compound transfers its chloroethyl group to nucleophilic sites on biomolecules, leading to modifications that can alter their function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and activating pro-apoptotic proteins . Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks that inhibit DNA replication and transcription . This alkylating activity is a primary mechanism by which it exerts cytotoxic effects on rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent cellular damage and alterations in gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as tumor suppression, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. High doses can result in severe side effects, including organ damage and systemic toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its biotransformation and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA, or to the mitochondria, where it affects cellular respiration and energy production.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Chloroethyl)-4-methylpiperidinium chloride involves the reaction of 4-methylpiperidine with 2-chloroethanol in the presence of hydrochloric acid.", "Starting Materials": [ "4-methylpiperidine", "2-chloroethanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-methylpiperidine to a reaction flask", "Add 2-chloroethanol to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 1-(2-Chloroethyl)-4-methylpiperidinium chloride" ] } | |
CAS No. |
56859-59-7 |
Molecular Formula |
C8H17Cl2N |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |
InChI Key |
PAZNWLZCASYNFC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCCl.Cl |
Canonical SMILES |
CC1CC[NH+](CC1)CCCl.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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